tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of tert-Butyl 3-(carboxymethyl)-1,4-diazepane-1-carboxylate.
Reduction: Formation of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.
Substitution: Formation of various substituted diazepane derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The diazepane ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate
- tert-Butyl 3-(carboxymethyl)-1,4-diazepane-1-carboxylate
- tert-Butyl 3-(methoxymethyl)-1,4-diazepane-1-carboxylate
Uniqueness
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILVCPBSDVWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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